Butanoic acid, 4,4-diphosphono-

Description

Phosphono groups are known for their acidity and ability to form stable complexes with metals, distinguishing this compound from simpler carboxylic acid derivatives like butanoic acid or its methyl-substituted analogs .

Properties

CAS No. |

64488-79-5 |

|---|---|

Molecular Formula |

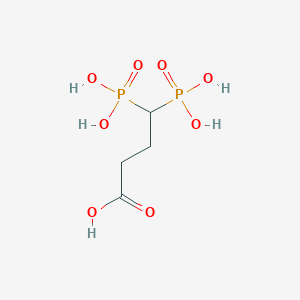

C4H10O8P2 |

Molecular Weight |

248.06 g/mol |

IUPAC Name |

4,4-diphosphonobutanoic acid |

InChI |

InChI=1S/C4H10O8P2/c5-3(6)1-2-4(13(7,8)9)14(10,11)12/h4H,1-2H2,(H,5,6)(H2,7,8,9)(H2,10,11,12) |

InChI Key |

USQXXMBLQSVQFD-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(P(=O)(O)O)P(=O)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butanoic Acid Derivatives

The evidence highlights several butanoic acid derivatives, primarily aroma compounds (e.g., 2-methylbutanoic acid, 3-methylbutanoic acid) (Table 5, ). Key differences include:

- Functional Groups: Unlike the diphosphono variant, these derivatives have methyl or hydroxyl groups, which reduce their polarity and metal-binding capacity.

- Volatility: Methyl-substituted butanoic acids are volatile aroma compounds, whereas 4,4-diphosphono- derivatives are likely non-volatile due to higher molecular weight and strong intermolecular hydrogen bonding .

- Applications: Methylbutanoic acids are used in flavoring agents, while phosphono derivatives may serve as stabilizers or chelators in industrial processes.

4-Hydroxy-4,4-Diphosphono Butanoic Acid ()

A structurally related compound, 4-hydroxy-4,4-diphosphono butanoic acid, introduces a hydroxyl group alongside phosphono substituents. This modification likely enhances its solubility in polar solvents compared to the non-hydroxylated diphosphono variant. The hydroxyl group may also increase its reactivity in redox or esterification reactions, expanding its utility in synthetic chemistry.

Phosphonic Acid Salts and Esters ()

Phosphonic acid derivatives, such as p-octyl-phosphonic acid lanthanum salt, share the phosphono functional group but differ in alkyl chain length and metal coordination. For example:

- Metal Affinity: The lanthanum salt () demonstrates high stability in coordination chemistry, whereas 4,4-diphosphono-butanoic acid may bind to lighter metals (e.g., Ca²⁺, Mg²⁺) due to its shorter carbon chain.

- Solubility: Longer alkyl chains (e.g., p-octyl-) reduce water solubility, whereas the butanoic acid backbone of 4,4-diphosphono- may improve aqueous compatibility.

Pharmaceutical Butanoic Acid Derivatives ()

Bendamustine-related compounds (e.g., USP Bendamustine Hydrochloride RS) feature butanoic acid linked to benzimidazole moieties. These compounds are pharmacologically active but lack phosphono groups, highlighting how substituents dictate application:

- Biological Activity: Benzimidazole derivatives target DNA alkylation in cancer therapy, while phosphono groups in 4,4-diphosphono-butanoic acid are more suited to non-biological roles like corrosion inhibition.

- Synthesis Complexity: Bendamustine derivatives require multi-step organic synthesis, whereas phosphono-substituted acids may be synthesized via phosphorylation of butanoic acid precursors.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Chelation Capacity: Phosphono groups in 4,4-diphosphono-butanoic acid likely exhibit stronger metal-binding than carboxylate or methyl groups in other derivatives, as seen in analogous phosphonic acids .

- Industrial vs.

- Evidence Gaps: No direct data on solubility, pKa, or synthesis routes for 4,4-diphosphono-butanoic acid were found in the provided evidence, necessitating extrapolation from related compounds.

Q & A

Q. Key Considerations :

- Reaction temperature (often 0–60°C) and solvent choice (e.g., THF or DMF) significantly impact yield.

- Monitor reaction progress using P NMR to confirm phosphorylation .

How can researchers resolve discrepancies in reported pKa values for 4,4-diphosphono-butanoic acid?

Advanced Research Question

Conflicting pKa data may arise from differences in experimental conditions (e.g., ionic strength, temperature) or analytical methods. To address this:

Q. Example Data Comparison :

| Study | pKa1 | pKa2 | Conditions |

|---|---|---|---|

| A | 2.1 | 5.8 | 25°C, H2O |

| B | 1.8 | 6.2 | 37°C, 0.1M KCl |

Resolution : Replicate experiments under standardized conditions and cross-reference with computational models .

What advanced spectroscopic techniques are recommended for characterizing 4,4-diphosphono-butanoic acid?

Basic Research Question

- P NMR : Identifies phosphorylation efficiency and detects impurities (e.g., mono-phosphonated byproducts) .

- FTIR : Confirms P=O and P-O-C bond formation (peaks at 1250–1150 cm and 1050–950 cm, respectively) .

- HRMS : Validates molecular weight (expected [M-H] ~ 250.0 m/z) and isotopic patterns .

Advanced Tip : Pair with X-ray crystallography if single crystals are obtainable, though this is challenging due to the compound’s hygroscopic nature .

How does the dual phosphono group influence the compound’s interaction with biological membranes?

Advanced Research Question

The diphosphono moiety enhances chelation with divalent cations (e.g., Ca, Mg) and alters membrane permeability:

- Experimental Design :

- Use liposome models (e.g., DOPC vesicles) to study permeability via fluorescence assays (e.g., calcein leakage).

- Employ surface plasmon resonance (SPR) to quantify binding affinity to membrane proteins .

Key Finding : The compound may disrupt membrane integrity at high concentrations (>100 µM), necessitating dose-response studies .

What computational strategies are effective for modeling the compound’s reactivity in aqueous solutions?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict solvation behavior and interaction with water molecules. Use force fields like CHARMM or AMBER .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study hydrolysis pathways of phosphono groups under acidic/basic conditions .

Validation : Compare simulated IR spectra with experimental data to refine computational parameters .

How can researchers address low yields in phosphorylation reactions?

Basic Research Question

Common issues include competing side reactions or poor solubility. Mitigation strategies:

- Optimize Stoichiometry : Use a 2.5:1 molar ratio of phosphonating agent to butanoic acid precursor to ensure complete reaction .

- Add Catalysts : Employ Lewis acids (e.g., ZnCl) to enhance phosphorylation efficiency .

- Purification : Use reverse-phase HPLC with a C18 column to isolate the target compound from byproducts .

What are the stability considerations for 4,4-diphosphono-butanoic acid under varying storage conditions?

Basic Research Question

- Temperature : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis.

- pH Sensitivity : Avoid solutions with pH > 8, which accelerate dephosphorylation .

- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS .

How does the compound’s chelation behavior compare to structurally similar phosphonates?

Advanced Research Question

| Compound | Chelated Ions | Log K (Ca) | Application |

|---|---|---|---|

| 4,4-Diphosphono-butanoic acid | Ca, Mg | 4.3 | Biomimetic mineralization |

| Etidronic acid | Fe, Al | 5.1 | Industrial scale inhibition |

| Phenylphosphonic acid | Zn, Cu | 3.8 | Catalysis |

Insight : The shorter alkyl chain in 4,4-diphosphono-butanoic acid reduces steric hindrance, enhancing ion accessibility compared to bulkier analogs .

What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

Advanced Research Question

- Phosphatase Inhibition : Use colorimetric assays (e.g., pNPP hydrolysis) with alkaline phosphatase .

- Kinase Binding : Perform radioactive P-ATP assays to test interference with ATP-binding pockets .

- Dose-Response Analysis : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) .

How can contradictory biological activity data from different cell lines be reconciled?

Advanced Research Question

Discrepancies may arise from cell-specific uptake or metabolic differences. Strategies:

- Mechanistic Studies : Use CRISPR knockouts to identify transporters (e.g., SLC5A8) involved in cellular uptake .

- Metabolomics : Profile intracellular metabolites via LC-MS to detect phosphorylation or degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.